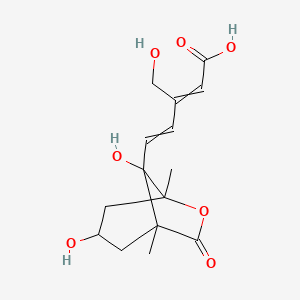

8'-Oxo-6-hydroxydihydrophaseic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8’-Oxo-6-hydroxydihydrophaseic acid is a natural product isolated from Illicium dunnianum . It is a sesquiterpenoid .

Molecular Structure Analysis

The molecular formula of 8’-Oxo-6-hydroxydihydrophaseic acid is C15H20O7 . Its molecular weight is 312.31 g/mol . The compound is a sesquiterpenoid .Physical And Chemical Properties Analysis

8’-Oxo-6-hydroxydihydrophaseic acid appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Oxidative DNA Damage and Repair Mechanisms

Research on oxidative DNA damage, specifically involving 8-oxo-7,8-dihydroguanine (a marker of oxidative stress and potential carcinogenesis), provides insights into the cellular mechanisms that might overlap with the pathways and effects of 8'-Oxo-6-hydroxydihydrophaseic acid. Studies have demonstrated that oxidative damage to DNA can lead to mutations, affecting cellular processes and potentially contributing to the development of various diseases, including cancer. The repair and mutagenic potential of oxidized DNA bases have been a significant focus, highlighting the body's mechanisms to mitigate oxidative stress and repair damaged DNA, which could parallel the interactions and transformations involving 8'-Oxo-6-hydroxydihydrophaseic acid and similar compounds (Valavanidis, Vlachogianni, & Fiotakis, 2009).

Metabolism of Polyunsaturated Fatty Acids

The metabolism of sebaleic acid by human neutrophils into biologically active metabolites, such as 5-oxo-ODE, provides an example of how specific compounds are transformed within biological systems, potentially involving oxidative processes similar to those affecting 8'-Oxo-6-hydroxydihydrophaseic acid. This research demonstrates the complexity of metabolic pathways and the potential for specific compounds to play roles in inflammatory responses and other physiological processes (Cossette et al., 2008).

Synthesis of Biologically Active Compounds

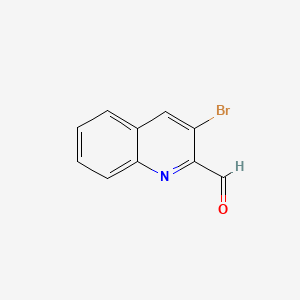

The synthesis of hydroxyquinoline derivatives, including the exploration of new methods for synthesizing compounds with potential antifungal, antimicrobial, and antiseptic effects, underscores the broader chemical interest in creating and studying compounds with specific biological activities. Such research not only expands the understanding of chemical synthesis techniques but also opens new pathways for developing therapeutic agents, potentially relevant to compounds like 8'-Oxo-6-hydroxydihydrophaseic acid (Merkulov et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

5-(3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUJWBPVDZIFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC(C1(C=CC(=CC(=O)O)CO)O)(OC2=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8'-Oxo-6-hydroxydihydrophaseic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)